

# 9H-Fluorene-2-carboxylic acid CAS number and synonyms

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## Compound of Interest

Compound Name: 9H-Fluorene-2-carboxylic acid

Cat. No.: B1296491

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## 9H-Fluorene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **9H-Fluorene-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and insights into its potential applications.

## Chemical Identity and Synonyms

CAS Number: 7507-40-6[1][2][3][4]

Synonyms:[1][2]

- 2-Fluorenecarboxylic acid
- Fluorene-2-carboxylic acid
- 2-Carboxyfluorene
- NSC407976

## Physicochemical and Quantitative Data

The following table summarizes the key computed and experimental properties of **9H-Fluorene-2-carboxylic acid**.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>10</sub> O <sub>2</sub>	PubChem[2]
Molecular Weight	210.23 g/mol	PubChem[2]
Canonical SMILES	<chem>C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O</chem>	PubChem[2]
InChI Key	IBIDFEWDKNJSRD-UHFFFAOYSA-N	PubChem[2]
Appearance	White crystals	Wikipedia[5] (for parent compound)
XLogP3	3.3	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Exact Mass	210.068079557	PubChem[2]
Monoisotopic Mass	210.068079557	PubChem[2]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	PubChem[2]
Heavy Atom Count	16	PubChem[2]
Complexity	286	PubChem[2]

## Experimental Protocols: Synthesis of 9H-Fluorene-2-carboxylic acid

While a direct, detailed experimental protocol for the synthesis of **9H-Fluorene-2-carboxylic acid** is not readily available in the reviewed literature, a plausible and efficient two-step synthetic route can be proposed. This pathway involves the oxidation of a suitable precursor to an intermediate, 9-Fluorenone-2-carboxylic acid, followed by the reduction of the ketone group.

## Step 1: Synthesis of 9-Fluorenone-2-carboxylic acid from 2-Acetylfluorene

This procedure is adapted from established protocols for the oxidation of 2-acetylfluorene.[6]

Materials:

- 2-Acetylfluorene
- Glacial Acetic Acid
- Sodium Dichromate Dihydrate
- Acetic Anhydride
- 5% Potassium Hydroxide Solution
- 18% Hydrochloric Acid
- Decolorizing Carbon
- 2% Sulfuric Acid

Procedure:

- **Reaction Setup:** In a 5-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 50 g (0.24 mole) of 2-acetylfluorene in 650 ml of glacial acetic acid with heating and stirring.
- **Oxidation:** To the heated solution, carefully add 450 g (1.5 moles) of coarsely powdered sodium dichromate dihydrate in small portions. Continue heating and stirring throughout the addition, which should take approximately 45 minutes.

- **Reflux:** After the addition is complete, bring the reaction mixture to a gentle reflux. Over a period of 1.5 hours, add 200 ml of acetic anhydride through the dropping funnel. Continue to reflux and stir for an additional 8 hours.
- **Precipitation and Washing:** Pour the hot reaction mixture into 9 liters of hot water with stirring. Filter the resulting suspension and wash the filter cake with four 400-ml portions of 2% sulfuric acid.
- **Purification:**
  - Transfer the wet filter cake to a beaker containing 700 ml of a 5% potassium hydroxide solution and heat to approximately 80°C with stirring.
  - Filter the hot solution to remove any alkali-insoluble material.
  - Treat the alkaline filtrate with 5 g of decolorizing carbon, stir for 20 minutes, and filter again.
- **Isolation:** Heat the solution of the potassium salt to 70°C with vigorous stirring and add 200 ml of 18% hydrochloric acid dropwise. The product, 9-Fluorenone-2-carboxylic acid, will precipitate as a yellow mass.
- **Final Washing and Drying:** Filter the hot mixture and wash the collected solid with several portions of water until free of chloride ions. Dry the product to obtain 9-Fluorenone-2-carboxylic acid.

## Step 2: Reduction of 9-Fluorenone-2-carboxylic acid to 9H-Fluorene-2-carboxylic acid

The reduction of the ketone at the 9-position can be achieved using various reducing agents. A common and effective method for the reduction of fluorenones to fluorenes is the Wolff-Kishner reduction or similar hydride-based reductions.

Materials:

- 9-Fluorenone-2-carboxylic acid

- Diethylene Glycol
- Hydrazine Hydrate (80%)
- Potassium Hydroxide

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 9-Fluorenone-2-carboxylic acid, diethylene glycol, and hydrazine hydrate.
- **Initial Heating:** Heat the mixture to 100°C and stir for 1 hour.
- **Addition of Base:** Cool the mixture slightly and add potassium hydroxide pellets in portions.
- **Distillation and Reflux:** Heat the mixture again. Water and excess hydrazine will distill off. Continue heating until the temperature of the reaction mixture reaches 195-200°C and maintain this temperature for several hours until the reaction is complete (monitor by TLC).
- **Work-up:** Cool the reaction mixture and pour it into a beaker of cold water. Acidify with hydrochloric acid to precipitate the product.
- **Isolation and Purification:** Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Biological Activity and Applications in Drug Discovery

The fluorene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.<sup>[7]</sup> The rigid, planar, and aromatic nature of the fluorene ring system provides a versatile framework for the design of bioactive compounds.<sup>[8][9]</sup>

While specific biological data for **9H-Fluorene-2-carboxylic acid** is not extensively documented, its structural similarity to other biologically active fluorene derivatives suggests its

potential as a valuable building block in drug discovery programs. For instance, various fluorene derivatives have been investigated as:

- Anticancer Agents: By inducing apoptosis through the generation of reactive oxygen species.  
[7]
- Antimicrobial Agents: Showing promise against various bacterial and fungal strains.[7]
- Neuroprotective and Anti-inflammatory Agents: Highlighting their potential in addressing complex diseases.[7]

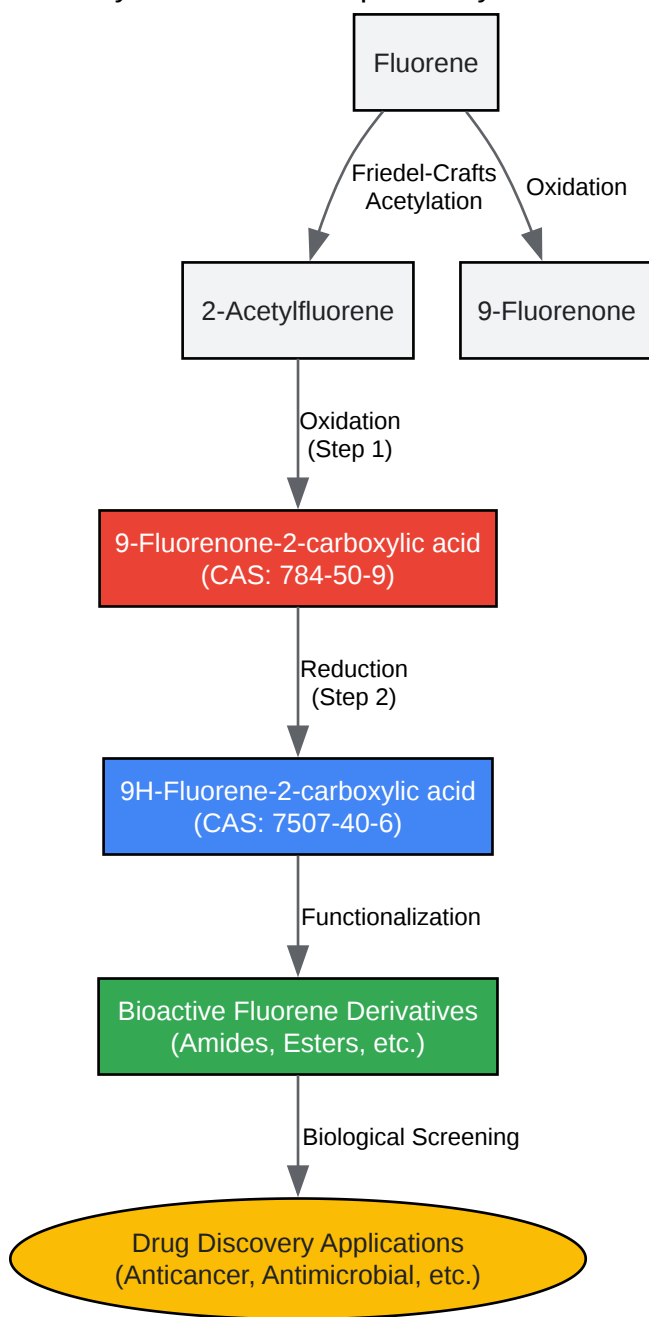
The functionalization of the carboxylic acid group at the 2-position of the 9H-fluorene core allows for the synthesis of a diverse library of amides, esters, and other derivatives, which can be screened for various biological activities.

## Mandatory Visualizations

### Synthetic Pathway and Chemical Relationships of Fluorene Derivatives

The following diagram illustrates the synthetic relationship between key fluorene derivatives, highlighting the pathway to **9H-Fluorene-2-carboxylic acid** and its connection to other important fluorene-based compounds in medicinal chemistry.

## Synthetic Pathway and Relationships of Key Fluorene Derivatives

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